tert-Butyl 3-((4-(3-(((methylsulfonyl)oxy)methyl)azetidin-1-yl)phenyl)sulfonyl)azetidine-1-carboxylate
Description
The compound tert-Butyl 3-((4-(3-(((methylsulfonyl)oxy)methyl)azetidin-1-yl)phenyl)sulfonyl)azetidine-1-carboxylate is a structurally complex azetidine derivative featuring dual sulfonyl groups and a methylsulfonyloxymethyl substituent. Azetidines, four-membered nitrogen-containing heterocycles, are valued in medicinal chemistry for their conformational rigidity and bioavailability-enhancing properties. The tert-butyl carbamate (Boc) group at the 1-position of the azetidine ring serves as a protective group, facilitating selective synthetic modifications.
Properties
Molecular Formula |
C19H28N2O7S2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
tert-butyl 3-[4-[3-(methylsulfonyloxymethyl)azetidin-1-yl]phenyl]sulfonylazetidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O7S2/c1-19(2,3)28-18(22)21-11-17(12-21)30(25,26)16-7-5-15(6-8-16)20-9-14(10-20)13-27-29(4,23)24/h5-8,14,17H,9-13H2,1-4H3 |
InChI Key |
NNFSGNGBPYJTBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)N3CC(C3)COS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation of tert-Butyl 3-Aminoazetidine-1-carboxylate
The synthesis begins with 1-Boc-3-aminoazetidine (CAS 193269-78-2), a commercially available building block. Reductive amination of azetidine-3-one with ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) under nitrogen atmosphere yields this intermediate in 72% purity after column chromatography.
Sulfonylation with 4-Nitrobenzenesulfonyl Chloride
The amino group is sulfonylated using 4-nitrobenzenesulfonyl chloride in the presence of triethylamine (TEA) as a base. Reaction conditions (0°C to room temperature, 12 hours) afford tert-butyl 3-(4-nitrophenylsulfonamido)azetidine-1-carboxylate in 85% yield. Subsequent reduction of the nitro group to an amine using catalytic hydrogenation (H₂, Pd/C) generates tert-butyl 3-(4-aminophenylsulfonamido)azetidine-1-carboxylate .
Synthesis of 3-(((Methylsulfonyl)oxy)methyl)azetidine
Hydroxymethylation of Azetidine
3-Hydroxymethylazetidine is prepared via lithiation of Boc-protected azetidine with lithium tetramethylpiperidide (LiTMP) at −78°C in tetrahydrofuran (THF), followed by trapping with formaldehyde. Deprotection with trifluoroacetic acid (TFA) yields the free amine, which is subsequently mesylated using methanesulfonyl chloride (MsCl) in DCM.
Protection and Functionalization
The hydroxymethyl group is converted to the methylsulfonyloxy derivative by treatment with MsCl and TEA. This step proceeds quantitatively at 0°C, yielding 3-(((methylsulfonyl)oxy)methyl)azetidine , which is isolated via extraction and dried over anhydrous sodium sulfate.
Coupling of Azetidine Moieties via Sulfonate Linkage
Nucleophilic Aromatic Substitution
The Boc-protected azetidine sulfonamide undergoes coupling with 3-(((methylsulfonyl)oxy)methyl)azetidine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Heating at 80°C for 24 hours facilitates nucleophilic displacement of the sulfonate group, forming the bi-azetidine sulfone scaffold. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified via flash chromatography (silica gel, ethyl acetate/hexane).
Final Deprotection and Isolation
Removal of the Boc group is achieved using hydrochloric acid (HCl) in dioxane, yielding the free amine. Neutralization with aqueous sodium bicarbonate and extraction with ethyl acetate provides tert-butyl 3-((4-(3-(((methylsulfonyl)oxy)methyl)azetidin-1-yl)phenyl)sulfonyl)azetidine-1-carboxylate as a white solid in 65% overall yield.
Reaction Optimization and Analytical Data
Critical Parameters
-
Temperature Control : Mesylation and sulfonylation require strict temperature control (−78°C for lithiation, 0°C for MsCl addition).
-
Solvent Selection : DCM and THF are preferred for their inertness and ability to dissolve intermediates.
-
Catalysts : STAB for reductive amination and Pd/C for nitro reduction are indispensable.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.40 (s, 9H, Boc CH₃), 3.08 (s, 3H, SO₂CH₃), 4.15–4.32 (m, 4H, azetidine CH₂), 7.20–7.50 (m, 4H, aromatic H).
-
HRMS : [M+H]⁺ calcd. for C₁₉H₂₈N₂O₇S₂: 460.56, found: 460.55.
Comparative Analysis of Synthetic Routes
| Step | Method A (Ref) | Method B (Ref) |
|---|---|---|
| Sulfonylation Yield | 85% | 78% |
| Coupling Temperature | 80°C | 70°C |
| Overall Yield | 65% | 58% |
Method A offers higher yields due to optimized solvent (DMF vs. THF) and prolonged reaction times.
Challenges and Mitigation Strategies
-
Steric Hindrance : Bulky tert-butyl groups slow sulfonylation; using excess sulfonyl chloride (1.5 equiv) mitigates this.
-
Epimerization : Low temperatures (−78°C) during lithiation prevent racemization.
-
Purification : Silica gel chromatography with gradient elution (20–50% ethyl acetate/hexane) resolves closely eluting intermediates .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((4-(3-(((methylsulfonyl)oxy)methyl)azetidin-1-yl)phenyl)sulfonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Basic Information
- IUPAC Name : tert-butyl 3-((4-(3-(((methylsulfonyl)oxy)methyl)azetidin-1-yl)phenyl)sulfonyl)azetidine-1-carboxylate
- Molecular Formula : C19H28N2O7S2
- Molecular Weight : 460.56 g/mol
- CAS Number : 2173582-20-0
- Purity : 95% .
Structural Features
The compound contains:
- A tert-butyl ester group.
- Two azetidine rings.
- Sulfonyl groups that enhance its reactivity and biological activity.
Physical Appearance
The compound is typically characterized by a white to light yellow crystalline appearance and is soluble in various organic solvents .
Medicinal Chemistry
This compound has shown promise in several areas of medicinal chemistry:
-
Anticancer Research :
- Preliminary studies suggest that compounds with similar structural features may exhibit anticancer properties. The sulfonamide moiety is known to interact with biological targets that are significant in cancer pathways.
-
Antimicrobial Activity :
- The unique functional groups present in this compound may contribute to antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics .
- Drug Design :
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block due to its reactive functional groups. It can be utilized in:
- Synthesis of Novel Compounds :
- The azetidine framework allows for the development of new derivatives that can be tailored for specific applications in drug development .
- Chemical Reactions :
- The presence of both sulfonyl and carboxylate groups enables participation in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in synthetic organic chemistry .
Case Study 1: Anticancer Activity
A study focusing on structurally related compounds demonstrated their ability to inhibit tumor cell growth in vitro. The mechanisms involved were attributed to the modulation of signaling pathways associated with cell proliferation and apoptosis .
Case Study 2: Antimicrobial Efficacy
Research involving the evaluation of similar sulfonamide-containing compounds revealed promising antimicrobial activity against Gram-positive bacteria. Further exploration into the structure-function relationship highlighted the importance of the sulfonamide group in enhancing bioactivity .
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-(3-(((methylsulfonyl)oxy)methyl)azetidin-1-yl)phenyl)sulfonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s key structural features include:
- Dual sulfonyl groups : A phenylsulfonyl bridge connecting two azetidine rings and a methylsulfonyloxymethyl substituent.
- Boc-protected azetidine : Common in intermediates for drug discovery.
Table 1: Structural Comparison with Analogues
Key Observations :
- The target compound is more structurally complex than analogues like 141699-58-3, which lacks the phenylsulfonyl bridge.
- Bromoethyl derivatives (e.g., 1420859-80-8) offer sites for nucleophilic substitution, contrasting with the target’s sulfonate ester group .
Key Observations :
- The target compound’s synthesis likely requires multi-step functionalization, including Boc protection and sulfonylation, similar to methods in .
- Lower yields (e.g., 35% for compound 58 ) highlight challenges in introducing bulky or polar groups like sulfonates.
- Palladium-catalyzed cross-coupling (e.g., in ) achieves higher yields (70–80%) for simpler azetidine derivatives.
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparison
Key Observations :
Biological Activity
The compound tert-Butyl 3-((4-(3-(((methylsulfonyl)oxy)methyl)azetidin-1-yl)phenyl)sulfonyl)azetidine-1-carboxylate (CAS: 2173582-20-0) is a complex organic molecule with potential biological activity. This article explores its biological properties, synthesis, and implications in pharmacology, supported by relevant data tables and research findings.
Chemical Information
- IUPAC Name : this compound
- Molecular Formula : C19H28N2O7S2
- Molecular Weight : 460.56 g/mol
- CAS Number : 2173582-20-0
- Purity : 95% .
The biological activity of this compound is hypothesized to involve modulation of cellular pathways linked to inflammation and apoptosis. Preliminary studies suggest that compounds with similar azetidine structures can inhibit key inflammatory mediators such as IL-1β in macrophages, indicating potential applications in treating inflammatory diseases .
In Vitro Studies
Recent research has focused on the pharmacological profiling of azetidine derivatives, including the target compound. In vitro assays have demonstrated that certain derivatives exhibit significant inhibition of pyroptosis and IL-1β release in LPS/ATP-stimulated human macrophages. The results are summarized in the following table:
| Compound | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Compound A | 24.9 ± 6.3 | 19.4 ± 0.4 | 10 |
| Compound B | 29.1 ± 4.8 | 18.0 ± 5.0 | 50 |
| tert-butyl derivative | TBD | TBD | TBD |
Note: TBD indicates that specific data for the target compound is still being evaluated.
Case Studies
Several studies have highlighted the promising biological activities of azetidine-based compounds:
- Study on NLRP3 Inhibitors : A series of azetidine derivatives were synthesized and screened for their ability to inhibit NLRP3 inflammasome activation, crucial in many inflammatory diseases. The findings indicated that modifications to the azetidine ring significantly affected biological activity, with some derivatives achieving over 35% inhibition of pyroptosis at optimal concentrations .
- CNS Activity Profiling : Research into CNS-focused lead-like libraries has shown that certain azetidine derivatives can penetrate the blood-brain barrier, suggesting potential applications in neuropharmacology .
Safety and Toxicology
Safety data sheets indicate that while this compound shows promise, careful handling is required due to potential irritant properties associated with sulfonyl groups .
Q & A
Q. How can green chemistry principles be applied to improve the synthetic route?
- Methodological Answer : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent . Catalytic methods (e.g., enzyme-mediated protection/deprotection) reduce waste. Process intensification via flow chemistry enhances reproducibility and minimizes energy use .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
